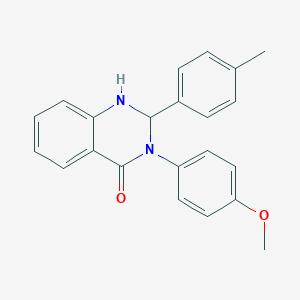
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with 4-methylphenyl and 4-methoxyphenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-methylbenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core. Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Phenylquinazolinone: Lacks the 4-methyl and 4-methoxy substituents, resulting in different biological activities.
4-Methyl-2-phenylquinazolinone: Similar structure but without the 4-methoxy group.
4-Methoxy-2-phenylquinazolinone: Similar structure but without the 4-methyl group.
Uniqueness
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both 4-methyl and 4-methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-9-16(10-8-15)21-23-20-6-4-3-5-19(20)22(25)24(21)17-11-13-18(26-2)14-12-17/h3-14,21,23H,1-2H3 |
InChIキー |
LHASSXXCVHSJRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


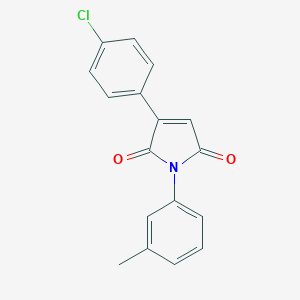
![2-[(4-Bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B392198.png)
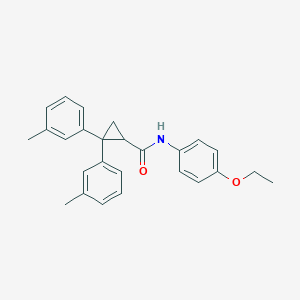
![4-(1-Adamantylmethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10.1'-cyclopropane]-3,5-dione](/img/structure/B392201.png)
![17-(3-bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392202.png)
![9-(Dimethoxymethyl)-13-mesityl-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392203.png)
![2-amino-4-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B392206.png)
![1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE](/img/structure/B392207.png)
![2-Amino-4-(3,5-dichlorothiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392211.png)
![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-(4-NITROPHENYL)-1-ETHANONE](/img/structure/B392212.png)
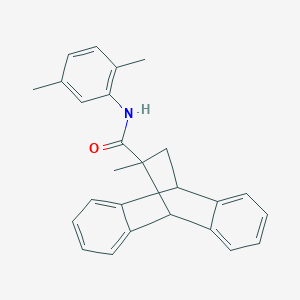
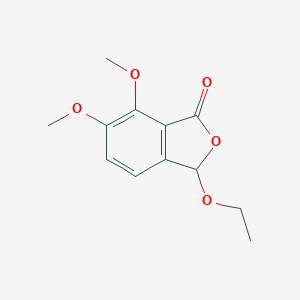
![2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B392215.png)
![14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B392216.png)
